3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
CAS No.: 921861-30-5
Cat. No.: VC11882045
Molecular Formula: C16H14ClFN2O3S
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921861-30-5 |
|---|---|
| Molecular Formula | C16H14ClFN2O3S |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C16H14ClFN2O3S/c1-2-20-15-6-3-11(7-10(15)8-16(20)21)19-24(22,23)12-4-5-14(18)13(17)9-12/h3-7,9,19H,2,8H2,1H3 |
| Standard InChI Key | FHXRQEAGGHDZFW-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
| Canonical SMILES | CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Introduction
The compound 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is a synthetic organic molecule that belongs to the sulfonamide class. These compounds are widely known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its structure, synthesis, physicochemical properties, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the indole core. Below is a generalized synthetic route:
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Indole Derivative Preparation:
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The indole ring system is functionalized at the 5-position using electrophilic substitution reactions.
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The ketone group is introduced via oxidation reactions.
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Sulfonamide Formation:
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The sulfonamide group is introduced by reacting the functionalized indole derivative with sulfonyl chloride in the presence of a base (e.g., triethylamine).
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Final Substitutions:
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Chlorine and fluorine atoms are introduced via halogenation reactions using reagents such as thionyl chloride or fluorinating agents.
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Biological Activity
Sulfonamides are known for their broad pharmacological potential, and this specific compound has been investigated for its potential activities:
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Anticancer Potential:
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Sulfonamide derivatives often exhibit anticancer activity by inhibiting enzymes such as carbonic anhydrase or disrupting cell cycle regulation.
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The indole core contributes to binding affinity with DNA or proteins involved in cancer progression.
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Anti-inflammatory Activity:
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The compound may act as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators.
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Antibacterial Properties:
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Sulfonamides are classical antibiotics that inhibit folate biosynthesis in bacteria.
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Analytical Characterization
The structure of this compound can be confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical shifts corresponding to the indole and sulfonamide groups |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | To identify functional groups such as -SO₂NH and C=O |
Applications
This compound holds promise in several areas:
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Drug Development:
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As a lead compound for anticancer or anti-inflammatory drugs.
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Structural optimization could improve its pharmacokinetics and potency.
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Biological Research Tool:
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Useful for studying enzyme inhibition mechanisms or receptor-ligand interactions.
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Material Science:
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Potential applications in designing functional materials due to its unique structural properties.
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